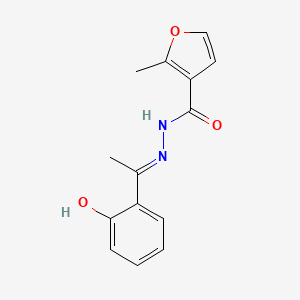
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthalene ring, a pyrazole ring, and a hydrazide group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Hydrazide Group: This step involves the reaction of the pyrazole derivative with hydrazine hydrate.
Condensation with 2-Ethoxy-Benzaldehyde: The final step is the condensation of the hydrazide with 2-ethoxy-benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrazole ring or the hydrazide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may exhibit similar biological activities, making it a subject of interest in biochemical research.
Medicine
In medicinal chemistry, compounds with hydrazide groups are often explored for their potential therapeutic properties. This compound could be investigated for its potential as a drug candidate for various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals. Their diverse reactivity makes them valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The hydrazide group may form covalent bonds with target proteins, leading to the inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the 2-ethoxy-benzylidene group.
2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide: Lacks the naphthalene ring.
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (benzylidene)-hydrazide: Lacks the ethoxy group.
Uniqueness
The presence of both the naphthalene ring and the 2-ethoxy-benzylidene group in 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide makes it unique. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20N4O2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O2/c1-2-29-22-13-6-4-9-17(22)15-24-27-23(28)21-14-20(25-26-21)19-12-7-10-16-8-3-5-11-18(16)19/h3-15H,2H2,1H3,(H,25,26)(H,27,28)/b24-15+ |
InChI Key |
DEZMELDQIFDKJG-BUVRLJJBSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983715.png)


![ethyl 4-({[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11983735.png)
![5-[(4-Chlorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11983743.png)


![Ethyl 4-{[(2-{[(pentyloxy)carbonyl]amino}ethoxy)carbonyl]amino}benzoate](/img/structure/B11983752.png)
![8-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11983760.png)

![Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11983782.png)
